2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-isopropoxyphenylamino)-N-(3-trifluoromethylphenyl)acetamide
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Description
2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-isopropoxyphenylamino)-N-(3-trifluoromethylphenyl)acetamide is a useful research compound. Its molecular formula is C24H20Cl3F3N2O4S and its molecular weight is 595.84. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Molecular Interactions
- The crystal structure of similar compounds shows specific molecular conformations, like trans conformations of N—H and C=O bonds, influencing their physical and chemical properties. For instance, 2,2-Dichloro-N-(4-chlorophenylsulfonyl)acetamide exhibits planar SO2—NH—CO—C groups and specific dihedral angles with benzene rings, suggesting similar structural features could be present in the chemical of interest (Gowda et al., 2008).
Potential for Anticancer and Antibacterial Applications
- Derivatives of the compound, like those containing the 1,3,4-oxadiazole and acetamide groups, have been explored for their antibacterial and anti-enzymatic potential. This indicates possible research avenues in developing antimicrobial agents using similar molecular structures (Nafeesa et al., 2017).
- Other similar compounds have shown effectiveness in inhibiting the growth of various bacterial strains, suggesting the potential use of the chemical in antibacterial research (Iqbal et al., 2017).
Exploration in Organic Synthesis and Material Science
- Compounds with similar molecular structures have been synthesized for use as intermediates in the creation of pesticides, indicating potential applications in agricultural chemistry (Olszewska et al., 2008).
- The study of hydrogen bonds in substituted acetamides provides insights into the molecular interactions that could be relevant for the development of new materials or chemical processes (Romero & Margarita, 2008).
Properties
IUPAC Name |
2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-propan-2-yloxyanilino)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl3F3N2O4S/c1-14(2)36-22-12-21(19(26)11-20(22)27)32(37(34,35)18-8-6-16(25)7-9-18)13-23(33)31-17-5-3-4-15(10-17)24(28,29)30/h3-12,14H,13H2,1-2H3,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMALGOCGQWCQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl3F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.